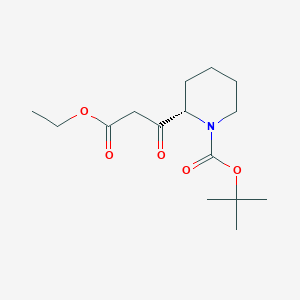

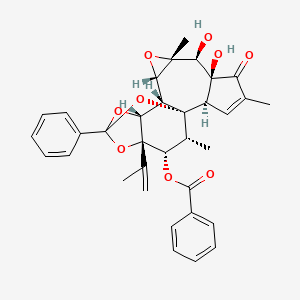

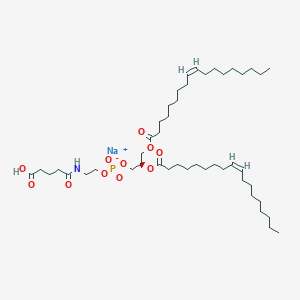

![molecular formula C14H12N2O2S B1504187 6-Metil-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridina CAS No. 896722-51-3](/img/structure/B1504187.png)

6-Metil-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridina

Descripción general

Descripción

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Antivirales

Este compuesto tiene aplicaciones potenciales en el desarrollo de agentes antivirales. Los derivados del indol, que comparten una similitud estructural con “6-Metil-1-(fenilsulfonil)-1H-pirrolo[2,3-b]piridina”, se ha informado que exhiben actividades antivirales . La capacidad del compuesto para sufrir reacciones de sustitución electrófila se puede aprovechar para sintetizar nuevos andamios basados en indol con posibles propiedades antivirales .

Agricultura: Reguladores del Crecimiento de las Plantas

En agricultura, los derivados del indol como “this compound” se pueden explorar por su papel como reguladores del crecimiento de las plantas. El ácido indol-3-acético, por ejemplo, es una hormona vegetal derivada de la degradación del triptófano y juega un papel crucial en el crecimiento de las plantas . Se podrían sintetizar compuestos análogos para estudiar sus efectos sobre la fisiología vegetal.

Ciencia de los Materiales: Materiales Electrónicos Orgánicos

Las propiedades electrónicas de los derivados del indol los convierten en candidatos para su uso en materiales electrónicos orgánicos. Su naturaleza aromática y la posibilidad de diversas sustituciones permiten ajustar las propiedades electrónicas, lo cual es esencial para crear semiconductores, polímeros conductores o diodos emisores de luz .

Ciencia Ambiental: Degradación de Contaminantes

Compuestos como “this compound” podrían investigarse por su capacidad para degradar contaminantes ambientales. Su reactividad hacia la sustitución electrófila podría utilizarse para descomponer contaminantes orgánicos complejos en sustancias menos nocivas .

Química Analítica: Estándares Cromatográficos

En química analítica, estos compuestos pueden servir como estándares cromatográficos debido a sus características estructurales únicas. Pueden ayudar en la calibración de instrumentos analíticos y servir como puntos de referencia para la detección y cuantificación de diversas sustancias .

Bioquímica: Estudios de Inhibición Enzimática

“this compound” puede actuar como un inhibidor enzimático, proporcionando una herramienta para estudiar las vías bioquímicas. Su marco estructural permite interacciones con sitios activos de enzimas, lo que puede ser útil para comprender los mecanismos de acción e inhibición enzimáticos .

Ciencias Farmacéuticas: Diseño de Fármacos

La complejidad estructural y la reactividad de este compuesto lo convierten en un andamio valioso en el diseño de fármacos. Se puede modificar para crear una variedad de moléculas farmacológicamente activas, lo que potencialmente conduciría a nuevos agentes terapéuticos .

Síntesis Orgánica: Bloques de Construcción

Debido a su naturaleza reactiva, “this compound” se puede utilizar como un bloque de construcción en la síntesis orgánica. Puede sufrir varias reacciones de sustitución nucleofílica, lo que permite la creación de una gama diversa de compuestos orgánicos .

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Related compounds have been shown to induce gene expression changes in jak/stat and mapk pathways related to inflammation, diabetes, and cancer .

Pharmacokinetics

It’s known that similar compounds have different metabolic pathways in human and rat hepatocytes .

Result of Action

Related compounds have been shown to mediate gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. For instance, heterocyclic aromatic amines (HCAs) like this compound are formed in meat that is cooked at high temperatures . This suggests that the cooking process and temperature could potentially influence the formation and action of this compound.

Análisis Bioquímico

Biochemical Properties

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction .

Cellular Effects

The effects of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK and JAK/STAT signaling pathways, which are critical for cell proliferation, differentiation, and apoptosis . Additionally, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can alter the expression of genes involved in inflammation, cancer, and metabolic disorders, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and subsequent signal transduction . Additionally, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine remains stable under standard laboratory conditions for extended periods . Its degradation products can accumulate over time, potentially leading to altered cellular responses and long-term effects on cell viability and function .

Dosage Effects in Animal Models

The effects of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can induce toxic effects, including liver damage, oxidative stress, and apoptosis . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound is actively transported across cell membranes by efflux pumps such as P-glycoprotein and multidrug resistance-associated proteins . These transporters play a crucial role in determining the intracellular concentration and localization of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, thereby influencing its biological activity and effects .

Subcellular Localization

The subcellular localization of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the precise regulation of its biochemical and cellular effects.

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-7-8-12-9-10-16(14(12)15-11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYOJYIOAJSSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680669 | |

| Record name | 1-(Benzenesulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896722-51-3 | |

| Record name | 1-(Benzenesulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

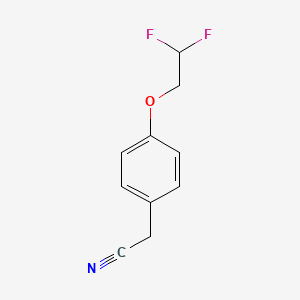

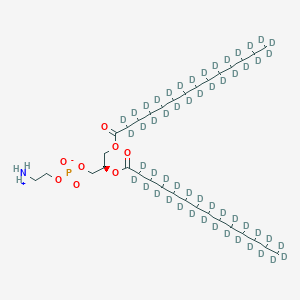

![6-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1504108.png)

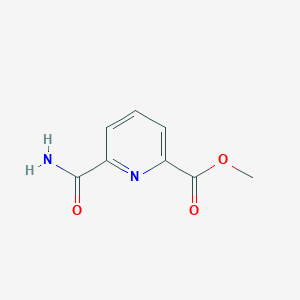

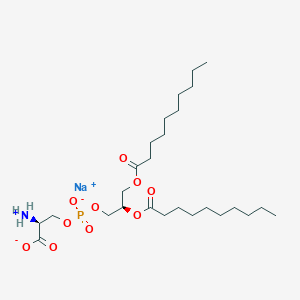

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B1504116.png)

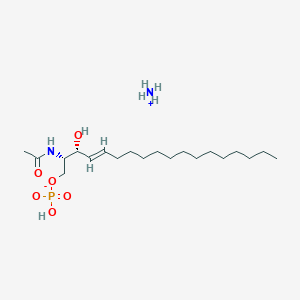

![2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate](/img/structure/B1504118.png)

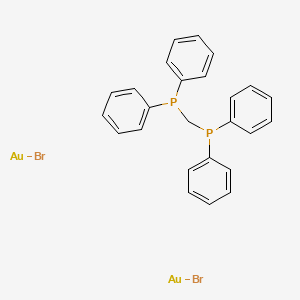

![tert-Butyl 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1504129.png)